1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester
CAS No.: 18404-55-2
Cat. No.: VC0027008
Molecular Formula: C₂₃H₂₄O₁₀
Molecular Weight: 460.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18404-55-2 |
|---|---|
| Molecular Formula | C₂₃H₂₄O₁₀ |
| Molecular Weight | 460.43 |
| IUPAC Name | methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-naphthalen-1-yloxyoxane-2-carboxylate |
| Standard InChI | InChI=1S/C23H24O10/c1-12(24)29-18-19(30-13(2)25)21(31-14(3)26)23(33-20(18)22(27)28-4)32-17-11-7-9-15-8-5-6-10-16(15)17/h5-11,18-21,23H,1-4H3/t18-,19-,20?,21-,23+/m0/s1 |
| SMILES | CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC3=CC=CC=C32)C(=O)OC)OC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₂₃H₂₄O₁₀, with a molecular weight of 460.43 g/mol . Its structure features:
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A 1-naphthol aromatic ring system linked to a glucuronic acid backbone.
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Acetyl groups at the 2, 3, and 4 positions of the glucuronic acid.
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A methyl ester at the carboxyl terminus to enhance stability and solubility.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 18404-55-2 | |
| Molecular Formula | C₂₃H₂₄O₁₀ | |
| Molecular Weight | 460.43 g/mol | |
| Purity (Commercial) | ≥95% (HPLC) | |
| Solubility | Organic solvents (DMSO, CHCl₃) |
The stereochemistry of the glucuronic acid moiety (beta-D-configuration) ensures compatibility with mammalian enzymatic systems, particularly uridine diphosphate-glucuronosyltransferases (UGTs) .
Synthesis and Purification
Synthetic Pathways
The compound is synthesized through a multi-step process:
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Glucuronidation: Coupling 1-naphthol with activated glucuronic acid derivatives.
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Acetylation: Protection of hydroxyl groups at positions 2, 3, and 4 using acetic anhydride.
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Methyl Esterification: Stabilization of the carboxyl group via methanol under acidic conditions .
Analytical Validation
Purification typically involves column chromatography (silica gel) followed by recrystallization. Identity confirmation uses:
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NMR Spectroscopy: Distinct signals for acetyl (δ 2.0–2.2 ppm) and naphthyl protons (δ 7.2–8.2 ppm).
Biochemical Applications
Glucuronidation Studies
Glucuronidation is a phase II metabolic reaction catalyzed by UGT enzymes, converting lipophilic compounds into water-soluble glucuronides for excretion. This compound serves as:
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A precursor for synthesizing deuterated or radiolabeled tracers in mass spectrometry assays.
Table 2: Enzyme Kinetic Parameters (Representative Data)
Prodrug Development
The acetyl and methyl groups enhance membrane permeability, making the compound a candidate for prodrug strategies. For example:
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Anticancer Agents: Glucuronide prodrugs activated by tumor-associated β-glucuronidase .
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Antiviral Compounds: Masked nucleoside analogs for targeted delivery.
Pharmacological Relevance
Metabolic Stability
In vitro studies using human liver microsomes show rapid deacetylation and demethylation, yielding 1-naphthol glucuronide as the primary metabolite . This mirrors clinical observations of glucuronide recycling in hepatic and intestinal tissues .
Toxicity Profile
Limited toxicological data exist, but acetylated glucuronides generally exhibit:
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Low Acute Toxicity (LD₅₀ > 2,000 mg/kg in rodents).
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Irritation Potential: Handle with nitrile gloves and fume hoods .
| Supplier | Purity | Price Range (€) | Availability |
|---|---|---|---|
| Santa Cruz Biotechnology | ≥95% | 336–2,162 | June 2025 |
| Alfa Chemistry | ≥97% | 420–2,500 | Immediate |
| LGC Standards | ≥98% | 500–2,800 | 4–6 weeks |
Case Study: HIF-2α Inhibitor Development
A 2019 study in the Journal of Medicinal Chemistry utilized structurally similar acetylated glucuronides to optimize PT2385, a HIF-2α antagonist . Key findings:
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Glucuronide Metabolites: PT2639 (a glucuronide derivative) showed 6.9-fold higher AUC than PT2385 in clinical trials .
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MRP2 Transport: Saturation of multidrug resistance-associated protein 2 (MRP2) at high doses limited parent drug exposure .
This underscores the compound’s utility in resolving pharmacokinetic challenges during drug development.
Future Directions
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